![molecular formula C13H11F3N2O2 B3041887 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 402497-49-8](/img/structure/B3041887.png)
4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Vue d'ensemble
Description
4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Trifluoromethylpyridine (TFMP) and its intermediates, which include 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties are thought to contribute to its biological activities .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, has significantly impacted pharmaceutical research. In the past 20 years, several FDA-approved drugs have contained the TFM group as a pharmacophore . Researchers have explored the potential of this compound in drug design, synthesis, and optimization. Its structural features may contribute to improved pharmacokinetics, metabolic stability, and binding affinity.
Acetylcholinesterase Inhibitors
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine: has been employed in the synthesis of biologically active compounds, particularly as inhibitors of the enzyme acetylcholinesterase. Acetylcholinesterase inhibitors play a crucial role in treating neurodegenerative diseases such as Alzheimer’s.
Organic Synthesis and Intermediates
As an important raw material and intermediate, this compound finds applications in organic synthesis. Researchers utilize it to create more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs . Its versatile reactivity makes it valuable in constructing diverse chemical structures.
Spectroelectrochemical Properties
Studies have investigated the spectroelectrochemical properties of related compounds. These analyses provide insights into electronic transitions, vibrational modes, and redox behavior. The compound’s absorption bands in the UV-Vis region and vibrational modes (e.g., C–H, C=C, HC=N) have been characterized .
Vinylboronic Acid Derivatives
Trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid, a derivative of our compound, has been studied. Researchers explore its reactivity in cross-coupling reactions, Suzuki-Miyaura couplings, and other synthetic transformations. Vinylboronic acids are valuable building blocks in organic synthesis .
Orientations Futures
The future directions for 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine and other trifluoromethylpyridine derivatives are promising. They are expected to have many novel applications in the agrochemical and pharmaceutical industries . The development of novel and promising fungicides is urgently required .
Mécanisme D'action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They are often incorporated into drug molecules due to their unique physicochemical properties .
Mode of Action
It’s worth noting that the trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can enhance its metabolic stability .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of a compound .
Propriétés
IUPAC Name |
4,6-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-10-7-11(20-2)18-12(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDOHPKJQRLGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC(=CC=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



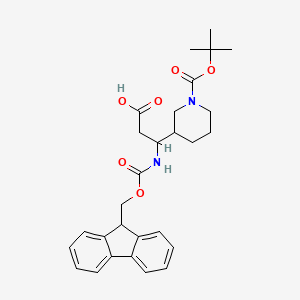
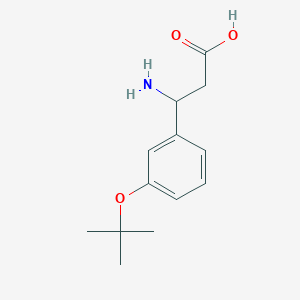
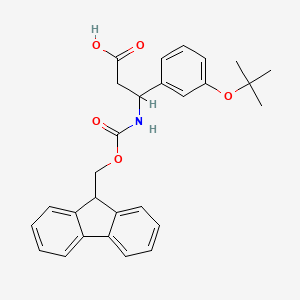
![2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)
![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)

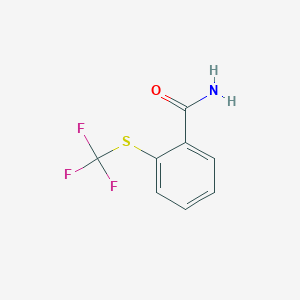
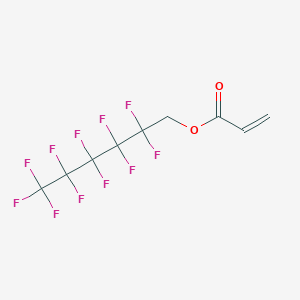
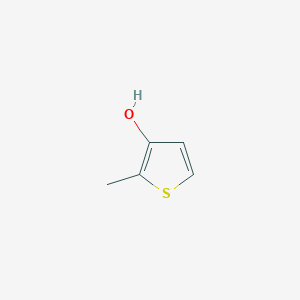
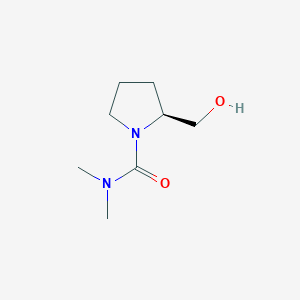
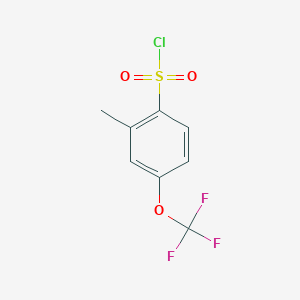
![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)
